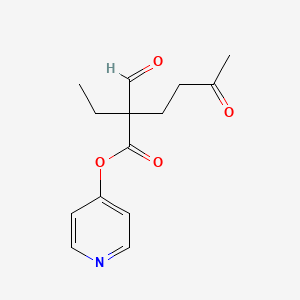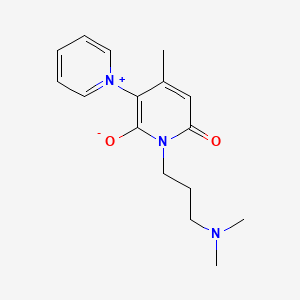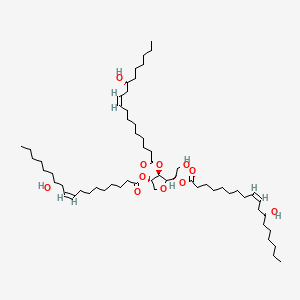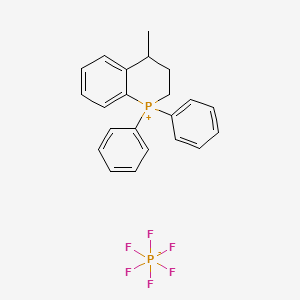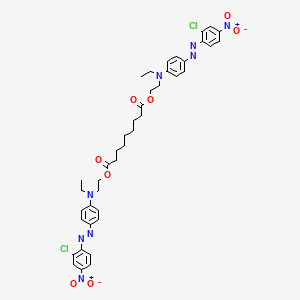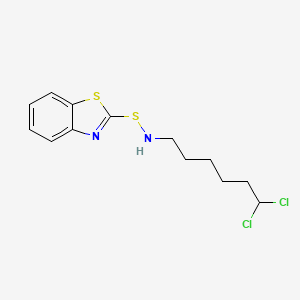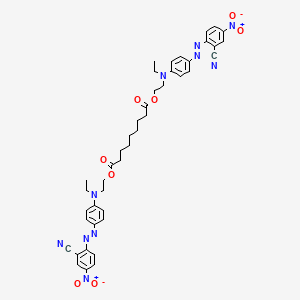
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is a complex organic compound characterized by its azo and nitrile functional groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and azo linkages. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with an appropriate aromatic amine to form the azo compound.
Alkylation: The azo compound is then subjected to alkylation with ethylamine derivatives to introduce the ethylamino groups.
Esterification: Finally, the compound undergoes esterification with azelaic acid to form the azelate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled diazotization and coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for alkylation and esterification to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products
Oxidation: Produces nitro and cyano derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) succinate
- Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) adipate
Uniqueness
Bis(2-((4-((2-cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is unique due to its specific ester linkage with azelaic acid, which imparts distinct chemical and physical properties compared to its analogs.
This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
93966-61-1 |
|---|---|
Fórmula molecular |
C43H46N10O8 |
Peso molecular |
830.9 g/mol |
Nombre IUPAC |
bis[2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C43H46N10O8/c1-3-50(36-16-12-34(13-17-36)46-48-40-22-20-38(52(56)57)28-32(40)30-44)24-26-60-42(54)10-8-6-5-7-9-11-43(55)61-27-25-51(4-2)37-18-14-35(15-19-37)47-49-41-23-21-39(53(58)59)29-33(41)31-45/h12-23,28-29H,3-11,24-27H2,1-2H3 |
Clave InChI |
YLWIETZZQDBSBW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



